molecular formula C13H12O B147287 2-(Naphthalen-1-yl)propanal CAS No. 52417-52-4

2-(Naphthalen-1-yl)propanal

Cat. No.: B147287
CAS No.: 52417-52-4
M. Wt: 184.23 g/mol
InChI Key: BBTNFBSDEIGSIG-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)propanal is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, characterized by the presence of a propanal group attached to the first carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)propanal typically involves the Friedel-Crafts acylation of naphthalene with propanal. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:

    Friedel-Crafts Acylation: Naphthalene reacts with propanal in the presence of AlCl3 to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)propanal undergoes various chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-(Naphthalen-1-yl)propanoic acid.

      Reagents and Conditions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

      Major Products: 2-(Naphthalen-1-yl)propanoic acid.

  • Reduction: : The aldehyde group can be reduced to form the corresponding alcohol, 2-(Naphthalen-1-yl)propanol.

      Reagents and Conditions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

      Major Products: 2-(Naphthalen-1-yl)propanol.

  • Substitution: : The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

      Reagents and Conditions: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.

      Major Products: Nitro or sulfonic acid derivatives of this compound.

Scientific Research Applications

2-(Naphthalen-1-yl)propanal has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)propanal depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, the compound may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

2-(Naphthalen-1-yl)propanal can be compared with other naphthalene derivatives, such as:

    2-(Naphthalen-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group. It has different chemical reactivity and applications.

    1-(Naphthalen-1-yl)ethanol: Contains an alcohol group instead of an aldehyde group, leading to different chemical properties and uses.

    Naphthalene-1-carboxaldehyde: Similar to this compound but lacks the propyl chain, resulting in different reactivity and applications.

Properties

IUPAC Name

2-naphthalen-1-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTNFBSDEIGSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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